molecular formula C22H18F3N5O3S B10903036 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10903036
M. Wt: 489.5 g/mol
InChI Key: COHADYBVQYXZOH-UHFFFAOYSA-N
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Description

N~2~-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group, a furan ring, and a cycloheptathiophene moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the furan ring: This can be done via cross-coupling reactions, such as Suzuki or Stille coupling.

    Incorporation of the cycloheptathiophene moiety: This step may involve thiophene ring formation followed by cyclization to form the heptathiophene structure.

    Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions for bulk production.

    Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

    Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.

    Reduction: Reduction reactions may target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reducing agents: Including sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products:

    Oxidation products: Sulfoxides or sulfones from the thiophene ring.

    Reduction products: Alcohols or amines from the carbonyl groups.

    Substitution products: Halogenated derivatives or substituted furans and thiophenes.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core are crucial for binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    N~2~-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Lacks the trifluoromethyl group, which may affect its potency and selectivity.

    N~2~-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-7-METHYL-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Contains a methyl group instead of a trifluoromethyl group, potentially altering its pharmacokinetic properties.

Uniqueness: The presence of the trifluoromethyl group in N2-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development.

Properties

Molecular Formula

C22H18F3N5O3S

Molecular Weight

489.5 g/mol

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H18F3N5O3S/c23-22(24,25)16-9-12(14-6-4-8-33-14)27-17-10-13(29-30(16)17)20(32)28-21-18(19(26)31)11-5-2-1-3-7-15(11)34-21/h4,6,8-10H,1-3,5,7H2,(H2,26,31)(H,28,32)

InChI Key

COHADYBVQYXZOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F

Origin of Product

United States

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